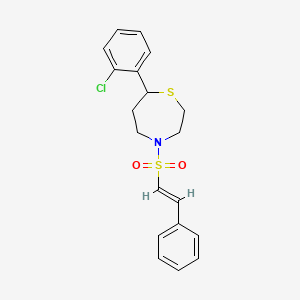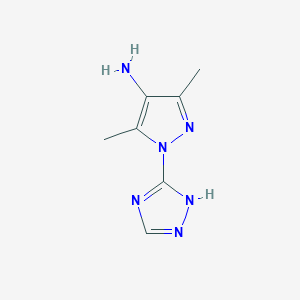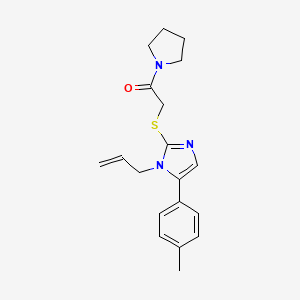
(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also has a styrylsulfonyl group and a 2-chlorophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfur and nitrogen in the seven-membered ring, the double bond in the styrylsulfonyl group, and the chlorine atom on the phenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiazepane ring might be relatively stable, but the styrylsulfonyl group could potentially participate in various chemical reactions. The chlorine atom on the phenyl ring might also be susceptible to substitution reactions .科学的研究の応用
Sulfonamides and Thiazepane Derivatives
(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane falls into a category of compounds that have been extensively researched for their diverse bioactivities, including the treatment of various diseases and conditions. A significant area of application involves sulfonamides and thiazepane derivatives, which are crucial for developing drugs with various therapeutic effects.
Sulfonamides, compounds related to (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane, have been a focus of scientific research due to their presence in many clinically used drugs. These include diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Notably, recent patents and studies have explored sulfonamide CAIs incorporating NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII for antitumor activity. The search for novel sulfonamides continues to act as selective antiglaucoma drugs, antitumor agents/diagnostic tools, and for the treatment of other diseases, highlighting the importance of this structural motif in drug development (Carta, Scozzafava, & Supuran, 2012).
Chlorophenols and Environmental Impact
Another aspect of research involving compounds like (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane is the study of chlorophenols' impact on the environment. Chlorophenols are chlorinated organic compounds that have been evaluated for their toxic effects on mammalian and aquatic life. They exhibit moderate toxicity but can cause considerable harm to fish upon long-term exposure. Understanding the environmental fate and impact of chlorophenols, including those related to the (E)-7-(2-chlorophenyl) moiety, is crucial for assessing ecological risks and developing strategies for pollution control (Krijgsheld & Gen, 1986).
Anticancer Applications
Compounds with structures similar to (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane have been explored for their potential anticancer applications. Research has identified compounds within this class that exhibit high tumor specificity with minimal toxicity to normal cells. Such findings are vital for developing new anticancer drugs that offer effective treatment options with reduced side effects. The exploration of these compounds' pharmacological profiles, including their mechanisms of action and therapeutic efficacy, is a significant area of ongoing research (Sugita et al., 2017).
作用機序
Safety and Hazards
As with any chemical compound, handling “(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .
特性
IUPAC Name |
7-(2-chlorophenyl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S2/c20-18-9-5-4-8-17(18)19-10-12-21(13-14-24-19)25(22,23)15-11-16-6-2-1-3-7-16/h1-9,11,15,19H,10,12-14H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATMYVBMHVPNPH-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2672242.png)
![Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2672243.png)

![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2672245.png)
![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2672246.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2672247.png)



![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)
![1-Phenyl-4-[3-(triazol-1-ylmethyl)azetidin-1-yl]butane-1,4-dione](/img/structure/B2672258.png)

